(3S,4S)-4-Aminotetrahydrofuran-3-ol

Description

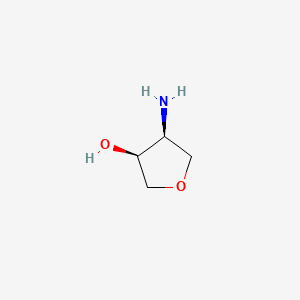

(3S,4S)-4-Aminotetrahydrofuran-3-ol is a heterocyclic organic compound featuring a five-membered tetrahydrofuran (B95107) ring substituted with both an amino (-NH₂) group and a hydroxyl (-OH) group. The "(3S,4S)" designation specifies the absolute stereochemistry at the two chiral centers, carbons 3 and 4, indicating a precise spatial orientation of these functional groups. This molecule is a member of the aminotetrahydrofuranol class, which is gaining attention for its potential in asymmetric synthesis.

Structure

3D Structure

Properties

IUPAC Name |

(3S,4S)-4-aminooxolan-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9NO2/c5-3-1-7-2-4(3)6/h3-4,6H,1-2,5H2/t3-,4+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQVKXDYSIGDGSY-IUYQGCFVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@@H](CO1)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

103.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

535936-61-9 | |

| Record name | rac-(3R,4R)-4-aminooxolan-3-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Chemical Transformations and Derivatization Strategies for 3s,4s 4 Aminotetrahydrofuran 3 Ol

Functionalization and Modification of the Amine Moiety

The primary amine group of (3S,4S)-4-Aminotetrahydrofuran-3-ol serves as a key handle for a variety of chemical transformations, allowing for the introduction of diverse substituents and the construction of more complex molecules.

The acylation of the amino group in this compound is a fundamental transformation that leads to the formation of stable amide derivatives. This reaction is typically achieved by treating the parent compound with an acylating agent, such as an acyl chloride or an anhydride (B1165640), in the presence of a base. The base is necessary to neutralize the acidic byproduct, typically hydrochloric acid, that is formed during the reaction.

A general scheme for the acylation of this compound is as follows:

Scheme 1: General Acylation of this compound

This straightforward reaction allows for the introduction of a wide array of acyl groups, thereby modulating the steric and electronic properties of the resulting amide derivatives. A patent for the synthesis of substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights the utility of this transformation on a similar tetrahydrofuran (B95107) core, underscoring its relevance in medicinal chemistry. google.com

Table 1: Examples of Acylating Agents and Potential Amide Derivatives

| Acylating Agent | Resulting Amide Derivative |

|---|---|

| Acetyl chloride | N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)acetamide |

| Benzoyl chloride | N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)benzamide |

The synthesis of sulfonamides from this compound introduces a key functional group with distinct chemical properties. This transformation is typically accomplished by reacting the amine with a sulfonyl chloride in the presence of a base, such as triethylamine, in a suitable solvent like dichloromethane. This method is efficient for creating a variety of sulfonamide derivatives. mdpi.com

The general reaction is depicted below:

Scheme 2: General Sulfonylation of this compound

The resulting sulfonamides are valuable in medicinal chemistry due to their ability to act as hydrogen bond donors and acceptors.

Table 2: Examples of Sulfonyl Chlorides and Potential Sulfonamide Derivatives

| Sulfonyl Chloride | Resulting Sulfonamide Derivative |

|---|---|

| Methanesulfonyl chloride | N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)methanesulfonamide |

| Benzenesulfonyl chloride | N-((3S,4S)-3-hydroxytetrahydrofuran-4-yl)benzenesulfonamide |

In multi-step syntheses involving this compound, the protection of the amine functionality is often a critical step to ensure chemoselectivity. The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of reaction conditions and its facile removal under acidic conditions. organic-chemistry.org

The protection of the amine is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base.

Scheme 3: Boc Protection of this compound

The use of orthogonal protecting groups is essential in complex syntheses, allowing for the selective deprotection of one functional group in the presence of others. nih.gov For instance, the Boc-protected amine is stable to conditions used for the removal of base-labile protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group. organic-chemistry.org This orthogonality is a cornerstone of modern synthetic chemistry. sigmaaldrich.com

Beyond acylation and sulfonylation, the amine group can participate in a range of other nitrogen-centered reactions to build more complex molecular architectures. These can include reductive amination with aldehydes or ketones to form secondary or tertiary amines, and alkylation with alkyl halides. These reactions further expand the synthetic utility of this versatile building block.

Reactions Involving the Hydroxyl Group

The secondary hydroxyl group of this compound provides another site for chemical modification, enabling the synthesis of a different class of derivatives.

The hydroxyl group can undergo esterification with carboxylic acids or their derivatives, and etherification with alkyl halides or other electrophiles. These reactions typically require a catalyst and may necessitate prior protection of the more nucleophilic amine group to achieve selectivity. For example, after Boc-protection of the amine, the hydroxyl group can be selectively targeted.

Esterification: The Boc-protected intermediate can be reacted with an acyl chloride or anhydride in the presence of a base to yield the corresponding ester.

Scheme 4: Esterification of Boc-protected this compound

Etherification: Similarly, ether derivatives can be prepared by treating the Boc-protected alcohol with an alkylating agent, such as an alkyl halide, in the presence of a strong base like sodium hydride.

Scheme 5: Etherification of Boc-protected this compound

These transformations allow for the fine-tuning of the molecule's polarity and pharmacokinetic profile.

Table 3: Potential Ester and Ether Derivatives from Protected this compound

| Reagent | Resulting Derivative (after deprotection) |

|---|---|

| Acetic anhydride | (3S,4S)-4-aminotetrahydrofuran-3-yl acetate |

| Benzoyl chloride | (3S,4S)-4-aminotetrahydrofuran-3-yl benzoate |

| Methyl iodide | (3S,4S)-4-amino-3-methoxytetrahydrofuran |

Oxidation and Reduction Pathways to Modify Oxygen Functionality

The secondary alcohol at the C-3 position of this compound is a prime target for modification through oxidation. Such transformations are crucial for accessing ketone derivatives, which can then serve as electrophilic sites for further carbon-carbon or carbon-heteroatom bond formation.

Standard oxidation protocols can be applied to the N-protected aminofuranol. Reagents such as sodium or potassium dichromate(VI) in an acidic medium are effective for converting secondary alcohols into ketones. The reaction involves the removal of two hydrogen atoms, one from the hydroxyl group and one from the adjacent carbon, to form a carbonyl group. This transformation converts the C-3 hydroxyl into a ketone, yielding an aminoketone derivative that is a versatile intermediate for further synthesis.

Table 1: Representative Oxidation of the C-3 Hydroxyl Group

| Substrate (N-Protected) | Reagent Example | Product |

|---|---|---|

| N-Protected this compound | K₂Cr₂O₇, H₂SO₄ | N-Protected (4S)-4-aminotetrahydrofuran-3-one |

While the oxidation of the alcohol is a common strategy, targeted reduction of the oxygen functionality is less frequently documented, as the hydroxyl group is often a desired feature for its hydrogen-bonding capabilities in molecular recognition.

Modifications and Elaboration of the Tetrahydrofuran Ring System

Beyond functional group manipulation, the tetrahydrofuran ring itself can be modified through ring-opening or elaborated into more complex polycyclic systems.

The tetrahydrofuran ring is generally stable under many reaction conditions. However, under forcing conditions, such as in the presence of strong Lewis or Brønsted acids, ring-opening can occur. For the this compound scaffold, both the amino and hydroxyl groups would first require protection. Following protection, treatment with a reagent like a hydrogen halide (e.g., HBr) or a Lewis acid in the presence of an acyl halide could initiate ring cleavage. This would typically proceed via protonation or coordination to the ring oxygen, followed by nucleophilic attack at either the C-2 or C-5 position, leading to an acyclic derivative. Such strategies can be used to convert the cyclic scaffold into stereodefined linear chains, which are valuable precursors in their own right.

A more advanced strategy for elaborating the this compound core is through annulation, where a new ring is constructed onto the existing THF scaffold, leading to fused or spirocyclic systems. These rigid, three-dimensional structures are of significant interest in medicinal chemistry.

Fused Systems: The synthesis of nucleoside analogues represents a classic example of forming a fused ring system. For instance, pyrimidine (B1678525) nucleosides have been synthesized with a fused 3',4'-tetrahydrofuran ring. researchgate.net This involves building a pyrimidine ring onto the existing furanose architecture, demonstrating how the THF core can be integrated into a larger, bicyclic framework. Another approach involves the cyclization of appropriately substituted pyrimidine or pyridine (B92270) precursors to form fused systems like oxazolo[5,4-d]pyrimidines or oxazolo[5,4-b]pyridines. nih.govnih.govresearchgate.net

Spirocyclic Systems: The formation of spirocycles, where two rings share a single atom, is another powerful strategy. The amino group of the title compound can be utilized as a handle to initiate cyclization cascades. Methodologies such as multicomponent 1,3-dipolar cycloadditions can generate highly substituted spiro-heterocycles stereoselectively. Modern photochemical methods, like photoredox-catalyzed hydroaminoalkylation, can be used to construct spirocyclic tetrahydronaphthyridines from primary amine feedstocks, a strategy conceptually applicable to this compound. nih.gov

Table 2: Examples of Ring Elaboration Strategies

| Strategy | Reagents/Methodology | Resulting System |

|---|---|---|

| Fused System Synthesis | Construction of a pyrimidine ring onto the THF core | Fused Pyrimidine-Tetrahydrofuran |

| Fused System Synthesis | Cyclization of substituted pyrimidines | Oxazolo[5,4-d]pyrimidine |

| Spirocycle Formation | Multicomponent 1,3-dipolar cycloaddition | Spiro-pyrrolidine/oxazolidine |

| Spirocycle Formation | Photoredox-catalyzed hydroaminoalkylation / SNAr | Spiro-tetrahydronaphthyridine |

Analysis of Stereochemical Fidelity and Diastereoselectivity in Derivatization Processes

A critical aspect of derivatizing a chiral molecule like this compound is the control of stereochemistry. The two existing stereocenters (at C-3 and C-4) can significantly influence the stereochemical outcome of subsequent reactions.

Stereochemical Fidelity: In many reactions, the goal is to maintain the original stereochemical integrity of the scaffold. This is known as stereochemical fidelity. For example, in the synthesis of complex amides derived from related 3-amino-tetrahydrofuran-3-carboxylic acids, processes have been developed to ensure "high optical purity," defined as an enantiomeric excess of over 98%. This demonstrates that the inherent chirality of the starting material can be faithfully transferred to the final product through carefully chosen reaction pathways.

Diastereoselectivity: When new stereocenters are created during derivatization, the existing chiral centers can direct the approach of reagents, leading to a preference for one diastereomer over another. This diastereoselectivity is a powerful tool in asymmetric synthesis. For instance, in reactions that form new rings, such as the synthesis of substituted tetrahydropyridones, distinct cis and trans isomers can be formed. The ratio of these diastereomers is highly dependent on the reaction conditions and the nature of the substituents. Similarly, the stereoselective synthesis of spiro-heterocycles via cycloaddition reactions often proceeds with a high level of diastereoselectivity, yielding predominantly one of all possible diastereomeric products. The stereochemistry of these products is often confirmed through advanced spectroscopic techniques like 2D NMR and X-ray crystallography.

Table 3: Diastereoselectivity in Derivatization Reactions

| Reaction Type | Example Outcome | Diastereomeric Ratio (d.r.) |

|---|---|---|

| Tetrahydropyridone formation | Formation of cis and trans isomers | Variable, e.g., 79:16 (cis:trans) |

| Spiro-pyrrolidine synthesis | Preferential formation of endo-isomers | High diastereoselectivity reported |

Structural Characterization and Stereochemical Assignment Methodologies for 3s,4s 4 Aminotetrahydrofuran 3 Ol

Spectroscopic Techniques for Molecular Structure Elucidation

The elucidation of the molecular structure of (3S,4S)-4-Aminotetrahydrofuran-3-ol relies on a combination of spectroscopic techniques. These methods provide detailed information about the compound's connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental in confirming the carbon framework and the placement of protons. In a related compound, trans-4-Aminotetrahydrofuran-3-ol, the stereochemistry was assigned based on the coupling constants of the heterocyclic protons. Generally, for such ring systems, the trans-coupling constants exhibit lower values compared to the cis-coupling constants. ipb.pt

Mass Spectrometry (MS): Mass spectrometry determines the molecular weight of the compound. For this compound, the molecular weight is 103.12 g/mol , and the exact mass is approximately 103.063328530 Da. nih.govchemsrc.com

Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present in the molecule. The spectrum of this compound would be expected to show characteristic absorption bands for the amine (N-H), hydroxyl (O-H), and ether (C-O-C) functional groups.

| Spectroscopic Data for this compound | |

| Technique | Observation |

| ¹H NMR | Provides information on proton environment and coupling. |

| ¹³C NMR | Confirms the carbon skeleton of the molecule. |

| Mass Spectrometry | Molecular Weight: 103.12 g/mol , Exact Mass: ~103.063328530 Da. nih.govchemsrc.com |

| IR Spectroscopy | Shows characteristic bands for N-H, O-H, and C-O-C groups. |

Determination of Absolute and Relative Stereochemistry

Establishing the precise three-dimensional arrangement of atoms, or stereochemistry, is critical for this compound. A variety of methods are employed for this purpose.

Chiroptical Methods (e.g., Optical Rotation and Circular Dichroism)

Chiroptical techniques are essential for determining the absolute configuration of chiral molecules.

Optical Rotation: This method measures the rotation of plane-polarized light by a chiral sample. The direction and magnitude of rotation are characteristic of a specific enantiomer. For instance, the absolute stereochemistry of a natural product was determined to be (3S, 4R) and not (3R, 4S) based on the optical rotations of the synthesized compounds. researchgate.net While specific optical rotation data for this compound is not readily available in the provided results, this technique would be a primary method for its determination.

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left and right circularly polarized light. This technique provides information about the stereochemical features of a molecule and can be used to assign absolute configuration by comparing experimental spectra with theoretical calculations or with the spectra of compounds with known stereochemistry.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides unambiguous determination of the three-dimensional structure of a molecule in the solid state. nist.gov This technique allows for the precise measurement of bond lengths, bond angles, and torsional angles, thereby confirming both the relative and absolute stereochemistry. For a definitive assignment of the (3S,4S) configuration, obtaining a suitable single crystal of the compound or a derivative and performing X-ray diffraction analysis would be the gold standard.

Advanced Nuclear Magnetic Resonance (NMR) Techniques (e.g., NOESY, J-based analysis)

Advanced NMR techniques are powerful tools for determining the relative stereochemistry of molecules in solution.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is a 2D NMR technique that detects protons that are close to each other in space. The presence of cross-peaks in a NOESY spectrum indicates spatial proximity between the corresponding protons, which can be used to deduce the relative configuration of stereocenters. For example, in related heterocyclic systems, NOESY experiments have been crucial in confirming the stereochemistry by observing correlations between specific protons. ipb.pt

J-based analysis: The magnitude of the coupling constant (J-value) between two protons is dependent on the dihedral angle between them, as described by the Karplus equation. By analyzing the J-couplings between protons on the tetrahydrofuran (B95107) ring, the relative stereochemistry of the amino and hydroxyl groups can be inferred. In similar ring systems, cis isomers have been observed to have larger coupling constants than the corresponding trans isomers. ipb.pt

Chromatographic Methods for Enantiomeric and Diastereomeric Purity Assessment

Chromatographic techniques are vital for determining the enantiomeric and diastereomeric purity of this compound.

Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a widely used method for separating enantiomers. This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The enantiomeric purity can then be determined by comparing the peak areas of the two enantiomers. For some amino acid derivatives, direct separation on chiral HPLC columns is possible, often requiring a chromophoric group for UV detection. cat-online.com

Gas Chromatography (GC) on a Chiral Stationary Phase: Similar to chiral HPLC, chiral GC can be used to separate volatile enantiomers. The amino alcohol may need to be derivatized to increase its volatility before analysis. This method is effective for separating a wide range of amino acid enantiomers. cat-online.com

| Purity Assessment Methods for this compound | |

| Technique | Application |

| Chiral HPLC | Separation and quantification of enantiomers. cat-online.com |

| Chiral GC | Separation of volatile enantiomeric derivatives. cat-online.com |

Applications of 3s,4s 4 Aminotetrahydrofuran 3 Ol As a Chiral Building Block in Organic Synthesis

Construction of Complex Organic Scaffolds and Chemical Libraries

The unique structural features of (3S,4S)-4-aminotetrahydrofuran-3-ol make it an ideal starting material for the construction of complex molecular scaffolds and for generating chemical libraries used in drug discovery. The bifunctional nature of the molecule, with its vicinal amino and hydroxyl groups, allows for sequential or orthogonal reactions to build intricate architectures.

Synthetic chemists utilize this building block to introduce stereochemical diversity and rigidity into target molecules. The tetrahydrofuran (B95107) ring serves as a stable, non-aromatic scaffold that can orient appended substituents in well-defined spatial arrangements. This is crucial for designing molecules that can fit precisely into the binding sites of biological targets like enzymes and receptors.

In the context of chemical libraries, this compound can be used as a central scaffold to which a variety of chemical moieties can be attached. By reacting the amino and hydroxyl groups with different building blocks, chemists can rapidly generate a large number of structurally related yet diverse compounds. These libraries are then screened for biological activity, accelerating the discovery of new lead compounds for drug development. For instance, its incorporation into libraries of kinase inhibitors has been a key strategy for exploring the chemical space around the enzyme's active site.

Role in the Synthesis of Heterocyclic Compounds and Related Frameworks

A primary application of this compound is in the synthesis of advanced heterocyclic compounds, particularly those used as core structures in pharmaceuticals. Its nucleophilic amino group is readily used to form new carbon-nitrogen bonds, which is a cornerstone of heterocyclic synthesis.

A prominent example is its use in the synthesis of substituted pyrrolo[2,3-d]pyrimidines, a class of compounds known to be potent inhibitors of Janus kinases (JAKs). In a typical synthetic route, the amino group of this compound is reacted with a di-halogenated pyrimidine (B1678525), such as 2,4-dichloropyrrolo[2,3-d]pyrimidine. This nucleophilic aromatic substitution reaction selectively forms a new amine linkage, incorporating the chiral tetrahydrofuran moiety into the core heterocyclic framework. The remaining hydroxyl group can then be used for further functionalization or to modulate the compound's physicochemical properties, such as solubility.

| Heterocyclic Frameworks Derived from Aminotetrahydrofuran Scaffolds | Therapeutic Target Class |

| Pyrrolo[2,3-d]pyrimidines | Janus Kinase (JAK) Inhibitors |

| Pyrazolopyrimidines | Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) Inhibitors |

| Pyrrolopyridazines | Janus Kinase 3 (JAK3) Inhibitors |

This modular approach allows for the systematic construction of complex heterocyclic systems that are central to many modern therapeutic agents targeting inflammatory diseases and cancer.

Utilization in Structure-Activity Relationship (SAR) Studies for Scaffold Optimization

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. This compound is an invaluable tool in these studies for scaffold optimization.

Once an initial "hit" compound is identified, medicinal chemists synthesize a series of analogues to probe the SAR. By incorporating the this compound building block, chemists can systematically evaluate the impact of its specific size, shape, and stereochemistry on the potency and selectivity of the drug candidate.

For example, in the development of JAK inhibitors, replacing a more flexible side chain with the rigid tetrahydrofuran scaffold can help determine if conformational constraint is beneficial for activity. The defined stereochemistry of the (3S,4S) isomer allows for a precise understanding of the interactions between the ligand and the target protein. Chemists can compare the activity of compounds made with the (3S,4S) isomer against those made with other stereoisomers (e.g., the trans-(3R,4S) isomer) or simpler acyclic amino alcohols. This systematic modification helps to build a detailed map of the target's binding pocket and guides the design of more potent and selective inhibitors. The goal is often to optimize interactions with the amino acid residues in the kinase hinge region, and the defined stereochemistry of this building block is critical for achieving this.

Integration into Fragment-Based Synthesis and Ligand Design Strategies

Fragment-Based Drug Discovery (FBDD) is a powerful strategy for identifying new drug candidates. It involves screening small, low-molecular-weight compounds ("fragments") for weak binding to a biological target. Promising fragments are then grown or linked together to create more potent lead compounds.

This compound, with a molecular weight of 103.12, fits the profile of a "fragment" and serves as an excellent starting point or elaboration piece in FBDD campaigns. Its three-dimensional character is particularly desirable as it helps to explore regions of chemical space that are often missed by flatter, more aromatic fragments.

In ligand design, the goal is to create a molecule that binds to a target protein with high affinity and selectivity. The tetrahydrofuran ring of this compound acts as a non-planar scaffold that projects its functional groups (the amine and the alcohol) in specific vectors. This predictable geometry is crucial for designing ligands that can form optimal hydrogen bonds and other interactions within a protein's binding site. For instance, when designing a kinase inhibitor, the hydroxyl group might be positioned to act as a hydrogen bond donor to an amino acid backbone, while the amino group is used as a handle to attach the fragment to a larger core that binds in the adenine (B156593) region of the ATP pocket.

Applications in the Synthesis of Diverse Functionalized Molecules

Beyond its role in specific drug classes like kinase inhibitors, this compound is used to synthesize a wide array of other functionalized molecules. Its ability to act as a chiral amino acid or sugar mimetic allows for its incorporation into peptidomimetics and glycomimetics.

The dual functionality of the molecule permits a variety of chemical transformations. The amino group can be acylated, alkylated, or used in reductive amination reactions. The hydroxyl group can be etherified, esterified, or used as a nucleophile in ring-opening reactions. This synthetic versatility allows it to be integrated into a broad range of molecular contexts. For example, it has been incorporated into molecules targeting autoimmune disorders, inflammatory conditions, and proliferative diseases. The precise stereochemistry of the building block ensures that the final product is a single enantiomer, which is a critical requirement for modern pharmaceuticals.

Mechanistic and Computational Studies on 3s,4s 4 Aminotetrahydrofuran 3 Ol and Its Transformations

Elucidation of Reaction Mechanisms for Synthetic Routes

The synthesis of stereochemically pure aminotetrahydrofuranols, such as (3S,4S)-4-aminotetrahydrofuran-3-ol, presents a significant challenge due to the need for precise control over multiple chiral centers on a flexible five-membered ring. While specific mechanistic studies for this exact compound are not extensively detailed in the public domain, the reaction mechanisms can be inferred from established synthetic strategies for analogous structures, including substituted 3-amino-tetrahydrofuran-3-carboxylic acid amides. google.com Many synthetic routes employ chirally-pure starting materials to ensure the desired stereochemistry in the final product. nih.gov

A common strategy involves the use of a protected aminofuranone derivative. The mechanism often proceeds through a series of key transformations, including stereoselective reduction of a ketone and subsequent nucleophilic attack or ring-opening reactions. For instance, a synthetic pathway might start from a chiral lactam, which is converted to a ketone intermediate. nih.gov The stereoselective reduction of the carbonyl group is a critical step, often achieved using hydride reagents with chiral auxiliaries or under enzymatic conditions to control the formation of the hydroxyl group at the C-3 position. The introduction of the amino group at the C-4 position can be accomplished via methods like reductive amination or through the opening of an epoxide intermediate by an amine nucleophile.

The elucidation of these mechanisms often relies on a combination of experimental evidence, including the isolation of intermediates, kinetic studies, and isotopic labeling. Computational modeling also plays a vital role in mapping the potential energy surfaces of the reaction pathways, identifying transition states, and explaining the observed stereoselectivity.

Table 1: Overview of Potential Mechanistic Steps in the Synthesis of this compound

| Mechanistic Step | Description | Key Considerations |

| Stereoselective Reduction | Conversion of a ketone precursor to the corresponding alcohol. This step is crucial for establishing the stereochemistry at the C-3 position. | The choice of reducing agent and reaction conditions determines the diastereoselectivity. Chiral catalysts or enzymes can provide high levels of control. |

| Nucleophilic Epoxide Opening | An epoxide intermediate is opened by an amine source (e.g., ammonia (B1221849) or a protected amine) to introduce the amino and hydroxyl groups in a trans configuration. | The regioselectivity and stereospecificity of the ring-opening are governed by the reaction mechanism (SN2-like) and steric/electronic factors. |

| Reductive Amination | A ketone is reacted with an amine to form an imine or enamine, which is then reduced to form the amine. This can establish the C-4 amino group. | This method requires careful control of pH and the choice of reducing agent to avoid side reactions. |

| Protecting Group Strategy | Use of protecting groups for the amine and alcohol functionalities is essential to prevent unwanted side reactions during the synthesis. nih.gov | Orthogonality of protecting groups is key, allowing for selective deprotection at different stages of the synthesis. nih.gov |

Conformational Analysis and Molecular Dynamics Simulations of the Tetrahydrofuran (B95107) Ring

The tetrahydrofuran (THF) ring is not planar and, unlike the more rigid six-membered cyclohexane (B81311) ring, is highly flexible and can adopt a range of non-planar conformations. nih.gov The study of these conformations is crucial as they can significantly influence the molecule's reactivity and biological interactions. The primary conformations of the THF ring are described by a pseudorotational circuit, with two main types being the envelope (or twist-boat) and twist (or half-chair) forms.

For substituted tetrahydrofurans like this compound, the substituents' size, orientation (axial vs. equatorial-like), and electronic properties dictate the preferred conformation. Furanoside rings, which are structurally related, are known to be flexible and can exist as a mixture of conformers in solution. nih.gov Computational studies on similar galactofuranoside rings have shown that different conformers, such as C3-exo and O4-exo, can be close in energy. nih.gov The presence of the vicinal amino and hydroxyl groups in a trans configuration in this compound likely introduces intramolecular hydrogen bonding, which would significantly influence and stabilize certain conformations.

Molecular Dynamics (MD) simulations are a powerful tool for exploring the conformational landscape of flexible molecules like substituted tetrahydrofurans. nih.govnih.gov MD simulations model the atomic motions of the molecule over time, providing insights into the dynamic equilibrium between different ring conformations and the time scales of their interconversion. nih.govnih.govrsc.org These simulations can reveal the most populated conformational states and the energy barriers between them, offering a dynamic picture that complements the static view from quantum chemical calculations. nih.govnih.gov For instance, MD simulations can track key structural parameters like tetrahedral order and cage dynamics to understand the stability of different molecular arrangements. nih.gov

Table 2: Theoretical Conformational Parameters of the Tetrahydrofuran Ring

| Parameter | Description | Relevance to this compound |

| Pseudorotation Phase Angle (P) | A parameter that describes the exact conformation of the five-membered ring on its pseudorotational itinerary. | Determines whether the ring is in an envelope, twist, or intermediate conformation. The amino and hydroxyl groups will shift this angle to a preferred value. |

| Puckering Amplitude (q) | Describes the degree of non-planarity of the ring. | Influenced by the steric bulk of the substituents. Larger substituents may lead to increased puckering. |

| Dihedral Angles | The angles between atoms on adjacent carbons, which define the ring's pucker. libretexts.org | Key indicators of the specific envelope or twist conformer. The C3-C4 dihedral angle is particularly important due to the vicinal substituents. |

| Conformational Energy | The relative potential energy of different conformers. The most stable conformer has the lowest energy. | Intramolecular hydrogen bonding between the -OH and -NH2 groups is expected to be a major stabilizing factor for specific low-energy conformations. |

Quantum Chemical Calculations for Reactivity Prediction and Stereoselectivity Control

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are indispensable for predicting the reactivity and understanding the origins of stereoselectivity in reactions involving this compound. nih.govnih.gov These methods allow for the detailed study of electronic structure and the mapping of reaction pathways.

Reactivity Prediction: The reactivity of a molecule is governed by its electronic properties, which can be quantified using several descriptors derived from quantum chemical calculations.

Frontier Molecular Orbitals (FMO): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical stability. nih.gov For this compound, the lone pairs on the nitrogen and oxygen atoms will significantly contribute to the HOMO, making these sites likely centers for electrophilic attack.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, thereby predicting sites for reactive encounters.

Fukui Functions and Atomic Charges: These calculations provide a more quantitative measure of the reactivity at specific atomic sites. scirp.org For example, Mulliken population analysis can reveal the partial charges on each atom, while Fukui functions can predict which atoms are most susceptible to nucleophilic, electrophilic, or radical attack. scirp.org

Stereoselectivity Control: Quantum chemical calculations can elucidate the factors controlling the stereochemical outcome of a reaction. By calculating the energies of transition states for different stereoisomeric pathways, chemists can predict which product is kinetically favored. u-tokyo.ac.jp For reactions involving this compound, this could involve modeling the approach of a reagent to the flexible tetrahydrofuran ring. The calculations can determine why a reagent might preferentially attack from one face of the ring over another, leading to a specific stereoisomer. This analysis often reveals that subtle steric and electronic interactions in the transition state are responsible for the observed selectivity. nih.govu-tokyo.ac.jp

Table 3: Calculated Quantum Chemical Descriptors for Reactivity Analysis

| Descriptor | Definition | Predicted Role in this compound Reactivity |

| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. nih.gov | A higher HOMO energy indicates greater nucleophilicity, likely centered on the nitrogen of the amino group and the oxygen of the hydroxyl group. |

| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. nih.gov | A lower LUMO energy indicates greater electrophilicity. Reactions might involve protonation or coordination to the heteroatoms. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. scirp.org | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Mulliken Atomic Charges | Partial charge assigned to each atom in the molecule. scirp.org | The nitrogen and oxygen atoms are expected to have negative partial charges, making them nucleophilic centers. The adjacent carbon and hydrogen atoms will have positive partial charges. |

| Fukui Function (f+) | Indicates the propensity of a site to accept an electron (nucleophilic attack). scirp.org | Helps to distinguish the reactivity of different electrophilic sites within the molecule. |

Emerging Trends and Future Research Directions in 3s,4s 4 Aminotetrahydrofuran 3 Ol Chemistry

Development of More Sustainable and Atom-Economical Synthetic Routes

The pursuit of green and efficient chemical processes has spurred the development of sustainable and atom-economical routes for synthesizing complex molecules like (3S,4S)-4-Aminotetrahydrofuran-3-ol. Atom economy, a concept that emphasizes the maximization of atoms from starting materials into the final product, is a key driver in this area. wikipedia.orgacs.org

Current research trends are moving away from classical multi-step syntheses, which often involve stoichiometric reagents and generate significant waste, towards more streamlined and environmentally benign methodologies. Strategies being explored for the synthesis of substituted tetrahydrofurans and chiral amino alcohols, which are applicable to the target molecule, include:

Catalytic Asymmetric Synthesis: The development of catalytic asymmetric methods for the construction of the tetrahydrofuran (B95107) ring with simultaneous control of the stereocenters at C3 and C4 is a primary focus. Organocatalytic and transition-metal-catalyzed reactions, such as asymmetric (3+2) annulations and double Michael additions, offer pathways to highly substituted tetrahydrofurans with excellent enantioselectivity. researchgate.netthieme-connect.com

Biocatalysis: The use of enzymes offers a highly selective and sustainable approach to chiral synthesis. nih.gov Biocatalytic methods such as the deracemization of racemic β-amino alcohols, employing enzymes like cyclohexylamine (B46788) oxidase and ω-transaminase, can produce enantiopure (S)-β-amino alcohols with high conversion and enantiomeric excess. researchgate.netnih.gov Such biocatalytic deracemization techniques present a promising avenue for the efficient production of enantiomerically pure this compound. rsc.org

Synthesis from Chiral Pool: Utilizing readily available chiral starting materials, or "chiral pools," is another strategy to access enantiopure targets. While specific routes from common chiral pool sources to this compound are not yet widely reported, this approach remains a viable and economical option for future development.

| Strategy | Key Features | Potential for this compound |

| Catalytic Asymmetric Synthesis | High enantioselectivity, potential for high atom economy. | Direct, stereocontrolled synthesis of the core structure. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enantioselective synthesis or resolution of racemic mixtures. |

| Chiral Pool Synthesis | Economical, utilizes naturally occurring chirality. | A practical route from readily available starting materials. |

Exploration of Novel Chemical Transformations and Reactivity Profiles

The vicinal amino alcohol functionality within the constrained tetrahydrofuran ring of this compound dictates its reactivity. The cis-relationship of the amino and hydroxyl groups allows for unique chemical transformations and the potential for stereoselective derivatization.

The exploration of novel reactions for cyclic 1,2-amino alcohols is an active area of research. acs.org For this compound, this includes:

Selective Functionalization: The differential reactivity of the amino and hydroxyl groups allows for selective protection and subsequent functionalization. This is crucial for its use as a versatile building block in multi-step syntheses.

Ring-Opening and Rearrangement Reactions: Under specific conditions, the tetrahydrofuran ring can undergo ring-opening reactions, providing access to linear, highly functionalized chiral molecules.

Cyclization Reactions: The amino and hydroxyl groups can participate in cyclization reactions to form fused heterocyclic systems, expanding the chemical space accessible from this scaffold. For example, amino-alcohols can be selectively cyclized to either lactams or cyclic amines. wikipedia.org

Understanding the nuanced reactivity profile of this specific stereoisomer is essential for unlocking its full synthetic potential.

Advanced Applications in Complex Molecule Assembly and Modular Synthesis

Chiral building blocks like this compound are instrumental in the assembly of complex molecules, including natural products and pharmaceuticals. nih.gov The concept of modular synthesis, which involves the assembly of complex structures from well-defined building blocks, is particularly relevant. caltech.edu

The defined stereochemistry and orthogonal functional groups of this compound make it an ideal module for:

Fragment-Based Drug Discovery: This approach involves the identification of small molecular fragments that bind to a biological target, which are then linked together or grown to create more potent lead compounds. The tetrahydrofuran scaffold can serve as a central core for linking different pharmacophoric fragments.

Diversity-Oriented Synthesis: By systematically varying the substituents on the amino and hydroxyl groups, as well as on the tetrahydrofuran ring itself, large libraries of diverse compounds can be generated for high-throughput screening.

Total Synthesis: The compound can serve as a key intermediate in the total synthesis of complex natural products that contain a substituted tetrahydrofuran motif.

The ability to incorporate the this compound scaffold into larger molecules in a predictable and stereocontrolled manner is a significant advantage in modern synthetic chemistry. nih.gov

| Application Area | Role of this compound |

| Fragment-Based Drug Discovery | Chiral scaffold for linking pharmacophoric fragments. |

| Diversity-Oriented Synthesis | Core structure for generating compound libraries. |

| Total Synthesis | Key chiral intermediate for complex natural products. |

Interdisciplinary Research Opportunities Involving this compound Scaffolds

The unique structural features of this compound open up opportunities for interdisciplinary research, extending beyond traditional organic synthesis.

Medicinal Chemistry: The tetrahydrofuran moiety is present in numerous FDA-approved drugs, and heterocyclic compounds are central to modern drug design. mdpi.comnih.gov The introduction of the chiral aminol functionality provides a scaffold for the development of new therapeutic agents. The specific stereochemistry can be crucial for binding to biological targets.

Materials Science: Functionalized heterocycles are increasingly being used in the development of advanced materials. nd.edumsesupplies.commdpi.com Derivatives of this compound could be explored for the synthesis of novel polymers, chiral ligands for asymmetric catalysis, or as components of functional materials with specific optical or electronic properties.

Chemical Biology: The scaffold can be incorporated into probes and labels to study biological processes. The amino group provides a convenient handle for conjugation to biomolecules.

The convergence of chemistry, biology, and materials science will likely uncover new and exciting applications for this versatile chiral building block.

Q & A

Q. What synthetic routes are recommended for (3S,4S)-4-Aminotetrahydrofuran-3-ol, and how can stereochemical purity be ensured?

- Methodological Answer : The synthesis typically involves chiral resolution or asymmetric catalysis to achieve the desired (3S,4S) stereochemistry. For example, enantioselective reduction of ketone intermediates using chiral catalysts (e.g., Corey-Bakshi-Shibata) can yield high stereochemical purity . Post-synthesis, chiral HPLC or polarimetry should confirm enantiomeric excess (>95% purity). Recrystallization in non-polar solvents (e.g., hexane/ethyl acetate) may further refine purity .

Q. What handling and storage protocols are critical for maintaining the stability of this compound?

- Methodological Answer : Store the compound under inert atmosphere (argon/nitrogen) at room temperature to prevent oxidation . For long-term stability (>5 years), aliquot and store at -20°C in airtight, light-resistant containers . Use desiccants to mitigate hygroscopic degradation. Safety protocols include wearing nitrile gloves, lab coats, and safety goggles, as the compound may cause skin sensitization .

Q. Which analytical techniques are most effective for confirming the stereochemistry and purity of this compound?

- Methodological Answer : 1H/13C NMR (DMSO-d6 or CDCl3) identifies stereochemical shifts, particularly for the hydroxyl and amino groups . Chiral HPLC (e.g., Chiralpak AD-H column, hexane:isopropanol mobile phase) resolves enantiomers. Mass spectrometry (HRMS) confirms molecular weight (C4H9NO2, 119.12 g/mol) and detects impurities. X-ray crystallography (if crystalline) provides definitive stereochemical proof .

Advanced Research Questions

Q. How can researchers resolve conflicting data on the compound’s stability under varying pH conditions?

- Methodological Answer : Conduct controlled stability studies across pH 2–12 at 25°C and 40°C. Use HPLC-UV to monitor degradation products (e.g., lactam formation under acidic conditions or oxidation in basic media) . Compare kinetic degradation rates (Arrhenius plots) to identify optimal storage buffers. Cross-reference with spectroscopic data (FTIR for functional group integrity) to validate findings .

Q. What role does stereochemistry play in modulating the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : The (3S,4S) configuration imposes steric hindrance on the cis-oriented amino and hydroxyl groups, reducing nucleophilic attack at C3. Computational modeling (DFT) predicts transition-state energies for reactions like acylation or alkylation . Experimentally, compare reaction rates with (3R,4S) or (3R,4R) isomers under identical conditions (e.g., THF, 0°C) to isolate stereochemical effects .

Q. How can researchers optimize purification techniques to separate this compound from diastereomeric byproducts?

- Methodological Answer : Use flash chromatography with a silica gel column and gradient elution (e.g., 5–20% methanol in dichloromethane) . For challenging separations, simulated moving bed (SMB) chromatography improves resolution. Alternatively, derivatize with a chiral auxiliary (e.g., Mosher’s acid) to enhance diastereomer separation via crystallization .

Data Contradiction Analysis

Q. How should discrepancies in reported melting points or solubility profiles be addressed?

- Methodological Answer : Replicate experiments using standardized protocols (e.g., DSC for melting points, shake-flask method for solubility). Verify solvent purity and crystallization conditions, as polymorphic forms (e.g., hydrate vs. anhydrate) can alter physical properties . Cross-validate with independent labs and publish detailed experimental conditions to harmonize data .

Safety and Regulatory Considerations

Q. What are the key safety risks associated with this compound, and how can they be mitigated?

- Methodological Answer : The compound is classified as Xi (irritant) and may cause skin sensitization (Risk Phrase R43) . Use fume hoods for handling powders, and employ spill containment kits for liquid forms. First aid: Rinse exposed skin with water for 15 minutes; seek medical evaluation if inhaled . Regulatory compliance requires IATA-compliant packaging for transport .

Tables for Key Properties

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.